5-Oxo-1-phenylhexan-3-yl acetate
Description
5-Oxo-1-phenylhexan-3-yl acetate is an organic compound featuring a six-carbon backbone (hexan) with a ketone group at position 5, a phenyl group at position 1, and an acetate ester at position 3. Its structure combines aromatic (phenyl) and carbonyl (ketone, ester) functionalities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62627-08-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(5-oxo-1-phenylhexan-3-yl) acetate |
InChI |
InChI=1S/C14H18O3/c1-11(15)10-14(17-12(2)16)9-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
InChI Key |
LQWLTOFTKCGGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-acetyl-5-oxo-3-phenylhexanoate
- Structure: Features a 5-oxo hexanoate backbone with an ethyl ester at position 3, an acetyl group at position 4, and a phenyl group at position 3.
- Key Differences :
- The acetyl group at position 4 increases steric bulk and lipophilicity compared to the simpler acetate ester in the target compound.
- The ethyl ester (vs. methyl in acetate) may alter hydrolysis rates and solubility profiles.
- Reactivity: The acetyl group could participate in nucleophilic reactions (e.g., enolate formation), whereas the target compound’s acetate is more likely to undergo hydrolysis or transesterification .
2-(Hydroxy(phenyl)methylene)-5-oxo-3-phenylhexanoic acid
- Structure: Contains a 5-oxo hexanoic acid backbone with a hydroxy(phenyl)methylene group and a phenyl substituent.
- Key Differences: The carboxylic acid group at the terminus enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the acetate ester.
- Applications : Likely used in coordination chemistry or as a ligand due to its acidic and chelating properties, unlike the target compound’s ester-dominated reactivity .
6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate
- Structure: Cyclic tetrahydropyridinone ring with a 3-phenylpropanoyl substituent and an acetate group on the ring.
- The 3-phenylpropanoyl group introduces a branched aromatic chain, differing from the linear hexan backbone of the target compound.
- Stability : The cyclic structure may resist hydrolysis better than the linear acetate ester in the target compound .
Vinyl Acetate and Polyvinyl Acetate
- Structure: Vinyl acetate is a monomer with the formula CH3CO2CH=CH2, polymerizing to form polyvinyl acetate (PVA).
- Key Differences: The target compound’s acetate is a terminal ester on a saturated chain, whereas vinyl acetate’s ester is adjacent to a reactive double bond. PVA’s polymeric nature grants it applications in adhesives and coatings, unlike the monomeric target compound.
- Reactivity : Vinyl acetate undergoes radical polymerization, while the target compound’s acetate is more likely to participate in hydrolysis or acyl transfer reactions .
Data Table: Comparative Analysis of Key Features
| Compound Name | Backbone Structure | Key Functional Groups | Polarity | Notable Reactivity | Potential Applications |
|---|---|---|---|---|---|
| 5-Oxo-1-phenylhexan-3-yl acetate | Linear hexan | Phenyl, ketone, acetate ester | Moderate | Hydrolysis, esterification | Synthetic intermediate, fragrances |
| Ethyl 4-acetyl-5-oxo-3-phenylhexanoate | Linear hexan | Phenyl, ketone, ethyl ester, acetyl | Low-Moderate | Enolate formation, nucleophilic substitution | Pharmaceuticals, agrochemicals |
| 2-(Hydroxy(phenyl)methylene)-5-oxo-... | Linear hexanoic acid | Carboxylic acid, phenyl, ketone | High | Chelation, decarboxylation | Metal ligands, catalysis |
| 6-Oxo-1-(3-phenylpropanoyl)-... acetate | Cyclic tetrahydropyridinone | Phenylpropanoyl, ketone, acetate ester | Moderate | Ring-opening, hydrolysis | Bioactive molecules, drug design |
| Vinyl Acetate | Ethylene derivative | Acetate ester, double bond | Low | Polymerization, radical reactions | Adhesives, coatings, plastics |
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